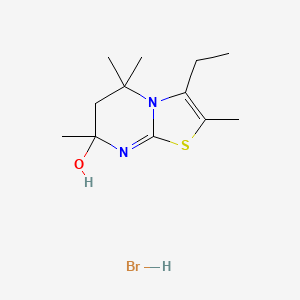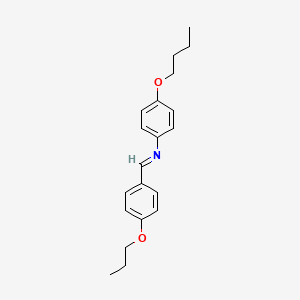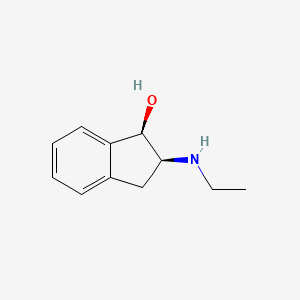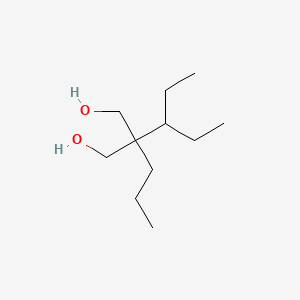
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- is an organic compound with the molecular formula C8H18O2. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 1-ethylpropyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced products. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its diol functionality makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for various enzymes and helps in understanding their mechanisms.
Medicine: Research is being conducted on the potential therapeutic applications of this compound. It may have properties that make it useful in drug development.
Industry: The compound is used in the production of polymers and other materials. Its diol groups can react with diisocyanates to form polyurethanes, which have applications in coatings, adhesives, and foams.
Wirkmechanismus
The mechanism by which 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl groups can participate in various mechanisms such as nucleophilic substitution or elimination. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- can be compared with other similar compounds such as:
1,3-Propanediol: The parent compound with two hydroxyl groups. It is simpler in structure and has different reactivity.
2-Methyl-2-propyl-1,3-propanediol: A similar diol with a methyl group instead of an ethyl group. This slight difference in structure can lead to variations in reactivity and applications.
1,3-Butanediol: Another diol with a different carbon chain length. It has different physical and chemical properties compared to 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl-.
The uniqueness of 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
25451-08-5 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
2-pentan-3-yl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(8-12,9-13)10(5-2)6-3/h10,12-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
NPEHUZMVONIBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CO)(CO)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


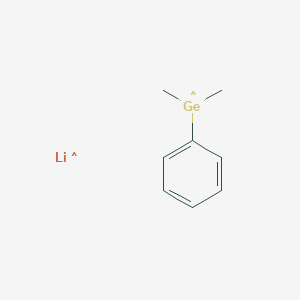

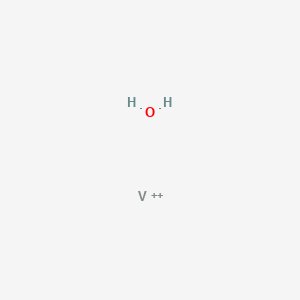
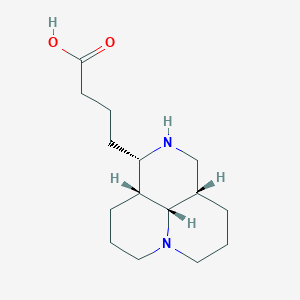

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

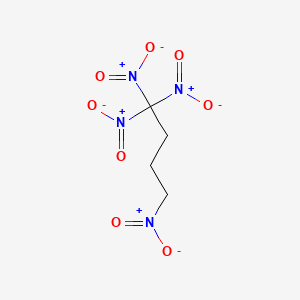

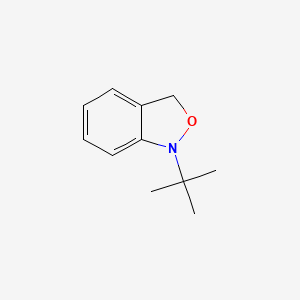
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
